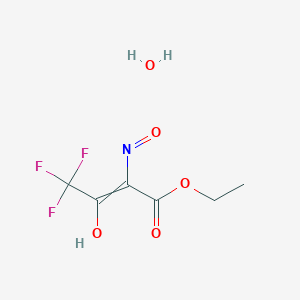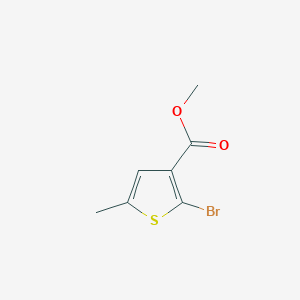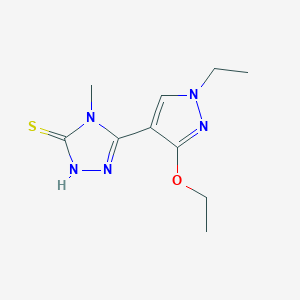
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate
Vue d'ensemble
Description
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate is a fluorinated organic compound with significant applications in various fields of scientific research. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in medicinal chemistry, material sciences, and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate can be synthesized through the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile. This reaction can be carried out using conventional heating or microwave irradiation methods . The reaction conditions typically involve refluxing in nitrobenzene to achieve intramolecular cyclization, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitroso group to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions include trifluoromethylated derivatives, amino-substituted compounds, and various oxidized products, depending on the reaction pathway chosen.
Applications De Recherche Scientifique
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate has a wide range of scientific research applications:
Biology: The compound’s unique properties make it useful in studying biological systems and interactions at the molecular level.
Mécanisme D'action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate involves its interaction with molecular targets through its functional groups. The trifluoromethyl group enhances the compound’s electron-withdrawing capability, influencing its reactivity and interaction with biological molecules. The nitroso group can form covalent bonds with nucleophilic sites in proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
Ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate is unique due to the presence of both trifluoromethyl and nitroso groups in its structure. This combination imparts distinct chemical properties, making it more versatile in various applications compared to similar compounds that may lack one of these functional groups.
Propriétés
IUPAC Name |
ethyl 4,4,4-trifluoro-3-hydroxy-2-nitrosobut-2-enoate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO4.H2O/c1-2-14-5(12)3(10-13)4(11)6(7,8)9;/h11H,2H2,1H3;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJVQYSNMBEFLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(C(F)(F)F)O)N=O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F3NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-[(2-Methoxyphenoxy)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B1415704.png)


![N-{[4-(2-methylpropanamido)phenyl]methyl}-1H-imidazole-1-carboxamide](/img/structure/B1415708.png)


![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)





